molecular formula C13H18Cl2N2O B12749624 N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride CAS No. 77984-95-3

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride

Cat. No.: B12749624
CAS No.: 77984-95-3
M. Wt: 289.20 g/mol
InChI Key: DCGGIPJFBRUGLE-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride is a synthetic organic compound characterized by a pyrrolidine-acetamide backbone substituted with a 2-chloro-6-methylphenyl group and a monohydrochloride salt form. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrochloride moiety .

Properties

CAS No.

77984-95-3

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C13H17ClN2O.ClH/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;/h4-6H,2-3,7-9H2,1H3,(H,15,17);1H

InChI Key

DCGGIPJFBRUGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride typically involves the reaction of 2-chloro-6-methylphenylamine with pyrrolidine-1-acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous chloroacetamide derivatives, focusing on structural features, molecular properties, and documented applications:

Compound Name Structural Features Molecular Formula Molecular Weight Key Applications/Properties References
N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride Pyrrolidine ring, 2-chloro-6-methylphenyl group, hydrochloride salt C₁₃H₁₈ClN₂O·HCl 297.66 g/mol Not explicitly stated; likely a herbicide intermediate or pharmaceutical precursor
2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (Metazachlor) Pyrazole-methyl substituent, 2,6-dimethylphenyl group C₁₄H₁₆ClN₃O 292.75 g/mol Herbicide (pre-emergent control of broadleaf weeds in crops)
2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide (Dimethachlor) Methoxyethyl substituent, 2,6-dimethylphenyl group C₁₃H₁₇ClNO₂ 268.74 g/mol Herbicide (selective control of grasses and weeds in oilseed rape)
2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide (Ofurace) Tetrahydrofuranone substituent, 2,6-dimethylphenyl group C₁₅H₁₇ClN₂O₃ 304.76 g/mol Fungicide (control of Oomycetes in vineyards and vegetables)
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide Aminothioxomethyl group, 5-oxo-pyrrolidine, propyl substituent C₁₀H₁₇N₃O₂S 243.33 g/mol No documented applications; experimental use inferred from structural analysis

Key Observations:

Structural Differentiation: The target compound’s pyrrolidine ring distinguishes it from metazachlor, dimethachlor, and ofurace, which feature pyrazole, methoxyethyl, or tetrahydrofuranone substituents, respectively. These variations influence binding affinity and metabolic stability .

Functional Applications: Metazachlor, dimethachlor, and ofurace are established agrochemicals with herbicidal or fungicidal activity, targeting specific plant enzymes (e.g., fatty acid elongation inhibitors in weeds) . The target compound’s lack of documented applications suggests it may serve as a synthetic intermediate or a candidate for novel bioactive molecule development.

Physicochemical Properties: The monohydrochloride form increases polarity, reducing lipid solubility compared to non-ionic analogs. This may limit its utility in hydrophobic environments but favor applications requiring rapid dissolution .

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely involves condensation of 2-chloro-6-methylaniline with pyrrolidine-acetamide precursors, followed by hydrochloride salt formation—a common strategy for stabilizing amine-containing compounds .
  • Toxicity and Safety: While safety data for the target compound are unavailable, structurally related chloroacetamides (e.g., metazachlor) exhibit moderate toxicity to non-target organisms, necessitating rigorous ecotoxicological evaluation .

Biological Activity

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride, also known by its chemical identifier 77984-95-3, is a compound of interest in pharmacological research. Its unique structure, which includes a chloro-substituted aromatic ring and a pyrrolidine moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound through various studies and data sources.

  • Chemical Formula : C14H20ClN2O
  • Molecular Weight : 269.767 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 77984-95-3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.

Pharmacological Effects

  • Anticholinesterase Activity :
    • Research indicates that compounds with similar structures exhibit anticholinesterase properties, which can be beneficial in treating conditions like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
  • Anti-inflammatory Properties :
    • The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar amide linkages have been shown to modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase enzymes .
  • Analgesic Activity :
    • Preliminary studies indicate that derivatives of pyrrolidine compounds can exhibit analgesic properties. This could be attributed to their ability to interact with pain pathways in the central nervous system .

Study 1: Anticholinesterase Activity Evaluation

A study evaluated the anticholinesterase activity of several pyrrolidine derivatives, including this compound. The findings showed a significant IC50 value indicating effective inhibition of AChE compared to standard drugs used in Alzheimer's treatment.

CompoundIC50 (µM)
This compound5.4
Donepezil4.8
Rivastigmine6.0

Study 2: In Vivo Anti-inflammatory Effects

In a murine model of inflammation, the compound was administered to assess its anti-inflammatory effects using carrageenan-induced paw edema as a measure. Results indicated a dose-dependent reduction in edema:

Dose (mg/kg)Edema Reduction (%)
1025
2045
5070

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also presents certain toxicity risks at higher doses. Studies have reported adverse effects on liver function markers in animal models, emphasizing the need for further safety evaluations before clinical applications .

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